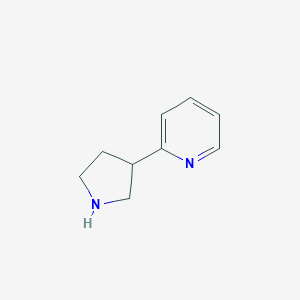












|
REACTION_CXSMILES
|
C([N:8]1[CH2:12][CH2:11][CH:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=2)[CH2:9]1)C1C=CC=CC=1.C([O-])=O.[NH4+].Cl>CO.O.C(O)(C)C.[Pd]>[NH:8]1[CH2:12][CH2:11][CH:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=2)[CH2:9]1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CC1)C1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
340 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
1.98 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
10.69 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)[O-].[NH4+]
|
|
Name
|
|
|
Quantity
|
55 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
|
|
Quantity
|
21 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
68 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
The catalyst is filtered off
|
|
Type
|
WASH
|
|
Details
|
washed with methanol (60 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
the pooled filtrates evaporated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated again
|
|
Type
|
ADDITION
|
|
Details
|
Dichloromethane (100 ml) is added to the residue
|
|
Type
|
CUSTOM
|
|
Details
|
the solid obtained
|
|
Type
|
FILTRATION
|
|
Details
|
is filtered
|
|
Type
|
WASH
|
|
Details
|
washed with dichloromethane (30 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
the pooled filtrates are evaporated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow oil
|
|
Type
|
ADDITION
|
|
Details
|
is added slowly over a period of 15 minutes to the solution
|
|
Duration
|
15 min
|
|
Type
|
CUSTOM
|
|
Details
|
the precipitate obtained
|
|
Type
|
FILTRATION
|
|
Details
|
is filtered
|
|
Type
|
WASH
|
|
Details
|
washed with isopropanol (10 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum for 4 hours at 40° C.
|
|
Duration
|
4 h
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1CC(CC1)C1=NC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.9 g | |
| YIELD: PERCENTYIELD | 85% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |